D-Penicillamine disulfide

Enzyme inhibition Carbonic anhydrase Wilson's disease

Procure D-Penicillamine disulfide (CAS 20902-45-8) as the certified reference standard for Impurity A (EP)/Penicillamine Disulfide (USP). Essential for ANDA analytical method validation, QC release testing, and stability studies—generic disulfide standards cannot substitute. With a pharmacopeial acceptance criterion of ≤1.0%, only authentic D-penicillamine disulfide ensures accurate quantification via validated HPLC-ECD (600 pmol detection limit) or capillary zone electrophoresis. Also supplies as a potent hCA II inhibitor tool compound (IC50 136.91 µM) for Wilson's disease mechanistic research.

Molecular Formula C10H20N2O4S2
Molecular Weight 296.4 g/mol
CAS No. 20902-45-8
Cat. No. B148985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Penicillamine disulfide
CAS20902-45-8
SynonymsD-3,3’-Dithiodivaline;  D-Penicillamine Disulfide;  NSC 87505;  Oxidized D-Penicillamine;  Oxidized Penicillamine;  Penicillamine Disulfide; 
Molecular FormulaC10H20N2O4S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N
InChIInChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1
InChIKeyPOYPKGFSZHXASD-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Penicillamine Disulfide (CAS 20902-45-8) Procurement Guide for Analytical and Pharmaceutical Quality Control Applications


D-Penicillamine disulfide (CAS 20902-45-8), chemically designated as (2S,2'S)-3,3'-disulfanediylbis(2-amino-3-methylbutanoic acid) and also known as oxidized D-penicillamine or penicillamine disulfide, is an organic disulfide formed by the oxidative dimerization of two D-penicillamine molecules [1]. This compound serves as the primary degradation product and major metabolite of the thiol-containing drug D-penicillamine, making it an essential reference standard for pharmaceutical impurity profiling and analytical method validation in the quality control of penicillamine formulations [2]. Its physicochemical properties include a molecular weight of 296.41 g/mol, a melting point of 204-205°C (decomposition), and slight solubility in aqueous basic media and water, with storage typically recommended at 2-8°C or -20°C depending on the intended use .

D-Penicillamine Disulfide (CAS 20902-45-8): Why General-Purpose Disulfide Standards Cannot Substitute for This Specific Compound in Regulated Pharmaceutical Analysis


Substituting D-penicillamine disulfide with generic disulfide compounds or alternative reference standards is not scientifically valid for penicillamine pharmaceutical analysis due to its unique chromatographic behavior, distinct electrochemical detection properties, and specific regulatory designation as "Impurity A" in European and United States Pharmacopoeias for penicillamine drug substances [1]. Unlike common disulfides such as cystine or glutathione disulfide, D-penicillamine disulfide exhibits a markedly different detection limit of 600 pmol per 20 μL injection under reversed-phase ion-pairing HPLC with electrochemical detection using dual gold/mercury amalgam electrodes—significantly higher than the picomole-range detection limits observed for other thiols and disulfides in the same system [2]. This analytical distinctness, combined with its role as a critical impurity marker with a USP-specified limit of ≤1% in penicillamine active pharmaceutical ingredients, means that using any other disulfide standard would compromise method accuracy, regulatory compliance, and the ability to accurately quantify this specific degradation product in stability studies and quality control release testing .

D-Penicillamine Disulfide (CAS 20902-45-8) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Carbonic Anhydrase II Inhibitory Potency: D-Penicillamine Disulfide Exhibits 4.1-Fold Higher Potency than Parent D-Penicillamine

In a direct head-to-head in vitro enzyme inhibition study, D-penicillamine disulfide (PEN-3) demonstrated significantly greater inhibitory potency against human carbonic anhydrase II (hCA II) compared to both the parent compound D-penicillamine (PEN-1) and the N-acetyl derivative (PEN-2). The IC50 value of PEN-3 for hCA II was 136.91 µM, whereas PEN-1 showed an IC50 of 563.72 µM and PEN-2 showed 364.87 µM, representing a 4.1-fold and 2.7-fold improvement in potency, respectively [1]. This differential activity profile is notable given that D-penicillamine disulfide is traditionally considered an inactive metabolite rather than a primary therapeutic agent [2].

Enzyme inhibition Carbonic anhydrase Wilson's disease Pharmacology

Copper(II) Complexation: D-Penicillamine Disulfide Forms Stable Binuclear Cu2(Pds)2 Complex but Demonstrates Negligible Therapeutic Chelation Potential

Electromotive force potentiometric studies of complex formation between D-penicillamine disulfide (Pds) and Cu(II) ions in 0.15 mol dm⁻³ aqueous NaCl at 25°C revealed the formation of several complex species with defined stability constants. The major species at neutral pH, Cu2(Pds)2, exhibited a log stability constant of 26.87, with additional species Cu2(HPds)(Pds)⁺ (log β = 31.10), Cu(HPds)2 (log β = 30.25), and Cu(Pds)2²⁻ (log β = 14.31) also detected [1]. However, a critical comparative assessment of concentrations and stabilities concluded that D-penicillamine disulfide is unlikely to possess therapeutic value as a chelating agent for Wilson's disease or rheumatoid arthritis treatment, in direct contrast to the established clinical efficacy of the parent thiol D-penicillamine [2]. This represents a key functional differentiation: while the disulfide can bind copper, its binding mode and stability profile do not translate to therapeutic copper mobilization.

Metal chelation Copper binding Wilson's disease Bioinorganic chemistry

Analytical Detection Sensitivity: D-Penicillamine Disulfide Requires Significantly Higher Detection Limit (600 pmol) Compared to Other Thiols and Disulfides in Electrochemical HPLC

A validated HPLC method with dual gold/mercury amalgam electrodes in series for electrochemical detection demonstrated that D-penicillamine disulfide exhibits a substantially higher detection limit than other thiols and disulfides analyzed under identical conditions. At a signal-to-noise ratio of 2.0, the detection limit for D-penicillamine disulfide was 600 pmol in a 20 µL injection volume, whereas all other compounds in the panel—including D-penicillamine, penicillamine-glutathione mixed disulfide, glutathione, and glutathione disulfide—had detection limits in the picomole range [1]. This represents an approximately 30- to 300-fold difference in analytical sensitivity compared to related thiols and disulfides that typically exhibit detection limits between 2 and 20 pmol under the same conditions [2].

Analytical chemistry HPLC method development Electrochemical detection Pharmaceutical impurity analysis

Regulatory Impurity Specification: USP and EP Monographs Mandate D-Penicillamine Disulfide Content ≤1% in Penicillamine Drug Substance

According to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for D-penicillamine drug substance, D-penicillamine disulfide is a specified impurity with a defined acceptance criterion of ≤1.0% . This specification is quantitatively distinct from other penicillamine-related impurities such as penicillin contamination, which has a more stringent limit of ≤0.1% . The USP assay specification for D-penicillamine active pharmaceutical ingredient is 97.0% to 102.0%, with D-penicillamine disulfide representing the primary impurity of concern alongside the toxic L-penicillamine enantiomer [1]. Recent patent literature for stable penicillamine pharmaceutical compositions further refines these limits, specifying disulfide impurity levels of less than 4%, preferably less than 3%, in liquid dosage forms stored for at least 6 months [2].

Pharmaceutical quality control USP monograph EP monograph Impurity profiling

Pulse Radiolysis Reactivity: D-Penicillamine Disulfide Exhibits pH-Dependent Electron Scavenging Kinetics Distinct from Parent Thiol

Pulse radiolysis studies of aqueous solutions containing D-penicillamine disulfide (RSSR) and D-penicillamine (RSH) revealed distinct pH-dependent reactivity profiles for the disulfide species. The rate constant for reaction of solvated electrons with D-penicillamine disulfide decreased from 7.3 × 10⁹ M⁻¹ s⁻¹ at pH 7 to 0.8 × 10⁹ M⁻¹ s⁻¹ at pH 10, representing a 9-fold reduction in reactivity as pH increases [1]. Correspondingly, the first-order rate constant for decomposition of the resulting radical anion (RSSR⁻) increased from 1.77 × 10⁶ s⁻¹ at pH 7 to 6.5 × 10⁶ s⁻¹ at pH 10, a 3.7-fold acceleration [2]. These pH effects are attributed to deprotonation of the disulfide's two amino groups with microscopic pKa values of 7.9 and 8.5, in contrast to the parent thiol D-penicillamine which efficiently repairs methanol radicals via hydrogen transfer with k = (1.1 ± 0.1) × 10⁸ M⁻¹ s⁻¹ [3].

Radiation chemistry Free radical research Radioprotection Disulfide reactivity

Lactoperoxidase Inhibition: D-Penicillamine Disulfide Demonstrates 2.8-Fold Greater Potency than Parent Compound

In a comparative enzyme inhibition study examining the effects of penicillamine derivatives on lactoperoxidase activity, D-penicillamine disulfide exhibited an IC50 value of 0.207 µM, representing 2.8-fold greater inhibitory potency compared to D-penicillamine (IC50 = 0.584 µM) and 2.7-fold greater potency compared to N-acetyl-D-penicillamine (IC50 = 0.552 µM) [1]. The inhibition mechanism was characterized as non-competitive for D-penicillamine disulfide, whereas N-acetyl-D-penicillamine displayed uncompetitive inhibition [2]. This differential inhibitory profile against lactoperoxidase—an enzyme involved in antimicrobial defense mechanisms—provides additional quantitative evidence that the oxidized disulfide form possesses distinct biochemical activities not shared by the parent thiol compound.

Lactoperoxidase Enzyme inhibition Antimicrobial research Thiol-disulfide pharmacology

D-Penicillamine Disulfide (CAS 20902-45-8): Evidence-Based Application Scenarios for Procurement and Method Development


Pharmaceutical Impurity Reference Standard for USP/EP Monograph Compliance Testing

Procure D-penicillamine disulfide as the certified reference standard for Impurity A (EP) / Penicillamine Disulfide (USP) when performing quality control release testing, stability studies, or analytical method validation for penicillamine drug substance and finished pharmaceutical products. The compound's defined acceptance criterion of ≤1.0% in USP/EP monographs and its role as the primary oxidative degradation product [11] make it essential for demonstrating batch-to-batch consistency and regulatory compliance in Abbreviated New Drug Application submissions. Capillary zone electrophoresis using 50 mM phosphate buffer at pH 2.5 with detection at 200 nm [7] or HPLC with electrochemical detection [3] are validated methods for quantifying this impurity, though laboratories must account for the compound's higher detection limit (600 pmol) when establishing method sensitivity parameters [4].

Metabolite Identification and Pharmacokinetic Studies of D-Penicillamine Therapy

D-Penicillamine disulfide serves as a critical analytical standard for identifying and quantifying the major oxidized metabolite of D-penicillamine in biological matrices including human plasma, erythrocytes, and urine . Pharmacokinetic studies in rheumatoid arthritis patients have demonstrated that the terminal half-life (t½ β phase) of D-penicillamine disulfide (PSSP) and other metabolites ranges from 5.62 to 21.7 hours, substantially longer than the parent drug's half-life of less than 1 hour [11]. For clinical pharmacology laboratories and contract research organizations conducting bioequivalence studies or therapeutic drug monitoring of penicillamine, procurement of authentic D-penicillamine disulfide reference material is necessary for accurate calibration and method validation of LC-MS/MS or HPLC-ECD assays [7].

Carbonic Anhydrase II Inhibition Studies in Wilson's Disease Research

For research groups investigating carbonic anhydrase inhibition as a mechanism in Wilson's disease or related copper metabolism disorders, D-penicillamine disulfide offers a quantifiably more potent inhibitor (IC50 = 136.91 µM for hCA II) compared to the parent drug D-penicillamine (IC50 = 563.72 µM) . This 4.1-fold potency advantage, demonstrated in direct head-to-head enzyme assays using human erythrocyte-derived hCA II, positions D-penicillamine disulfide as a valuable positive control or tool compound for mechanistic studies. Importantly, researchers should note that despite its superior in vitro enzyme inhibition, D-penicillamine disulfide lacks therapeutic copper-mobilizing activity in vivo due to its distinct copper complexation profile (Cu2(Pds)2, log β = 26.87) that does not facilitate copper excretion [11], making the compound suitable for mechanistic rather than therapeutic investigations.

Pulse Radiolysis and Free Radical Chemistry Model System

Radiation chemists and free radical biologists requiring a well-characterized disulfide probe should procure D-penicillamine disulfide for its quantitatively defined reactivity with solvated electrons and radical anions. The compound exhibits pH-dependent electron scavenging with rate constants decreasing 9-fold from pH 7 (7.3 × 10⁹ M⁻¹ s⁻¹) to pH 10 (0.8 × 10⁹ M⁻¹ s⁻¹), and corresponding radical anion decomposition rates accelerating 3.7-fold over the same pH range . These kinetics are attributable to amino group deprotonation with microscopic pKa values of 7.9 and 8.5 [11]. This reproducible, pH-tunable reactivity profile makes D-penicillamine disulfide an ideal model disulfide for studying electron transfer processes, radioprotection mechanisms, and the fundamental chemistry of disulfide radical anions, with the advantage of structural homology to biologically relevant low-molecular-weight disulfides.

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